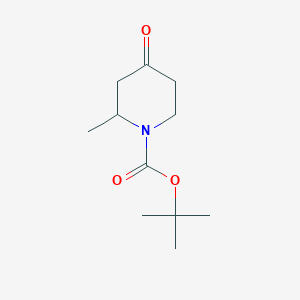![molecular formula C12H14N2O2S B065964 Tert-butyl benzo[d]thiazol-2-ylcarbamate CAS No. 179626-68-7](/img/structure/B65964.png)
Tert-butyl benzo[d]thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl benzo[d]thiazol-2-ylcarbamate, also known as BTB-TTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BTB-TTC is a heterocyclic compound that contains a benzothiazole ring, a carbamate group, and a tert-butyl group.
Mécanisme D'action
The mechanism of action of Tert-butyl benzo[d]thiazol-2-ylcarbamate is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of protein tyrosine phosphatases, induction of apoptosis, and inhibition of viral replication.
Biochemical and Physiological Effects:
Tert-butyl benzo[d]thiazol-2-ylcarbamate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of various viruses and bacteria. In vivo studies have shown that it can reduce the growth of tumors in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Tert-butyl benzo[d]thiazol-2-ylcarbamate in lab experiments is its versatility. It can be easily synthesized and modified to suit different experimental needs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on Tert-butyl benzo[d]thiazol-2-ylcarbamate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new herbicides and insecticides. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl benzo[d]thiazol-2-ylcarbamate and its potential applications in various fields.
In conclusion, Tert-butyl benzo[d]thiazol-2-ylcarbamate is a compound that has shown great potential in various fields such as medicine, agriculture, and material science. Its versatility and potential applications make it an exciting area of research for scientists. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Tert-butyl benzo[d]thiazol-2-ylcarbamate involves the reaction of 2-aminobenzenethiol with tert-butyl chloroformate in the presence of triethylamine. The resulting product is then treated with carbonyldiimidazole to form Tert-butyl benzo[d]thiazol-2-ylcarbamate. The overall yield of this process is around 50%. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
Tert-butyl benzo[d]thiazol-2-ylcarbamate has been extensively studied for its potential applications in various fields. In medicine, Tert-butyl benzo[d]thiazol-2-ylcarbamate has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, Tert-butyl benzo[d]thiazol-2-ylcarbamate has been shown to have herbicidal and insecticidal activities. In material science, Tert-butyl benzo[d]thiazol-2-ylcarbamate has been studied for its potential use in the development of organic light-emitting diodes and organic field-effect transistors.
Propriétés
IUPAC Name |
tert-butyl N-(1,3-benzothiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-13-8-6-4-5-7-9(8)17-10/h4-7H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQBIRJVULZPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl benzo[d]thiazol-2-ylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

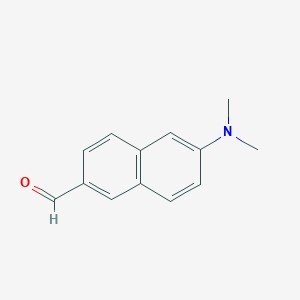
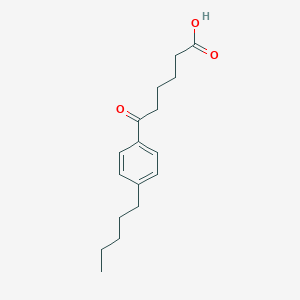
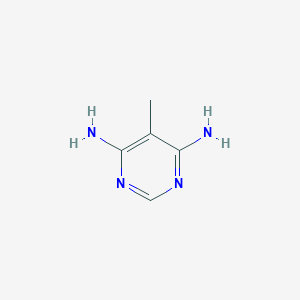


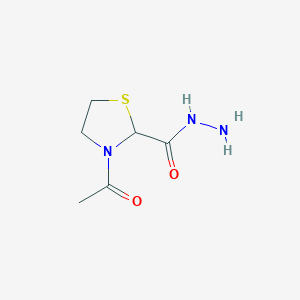
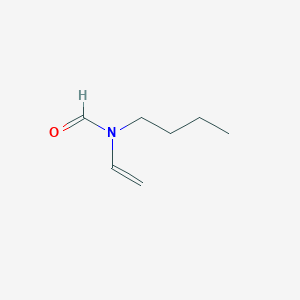
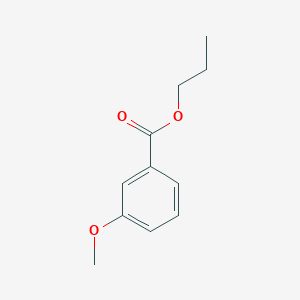
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
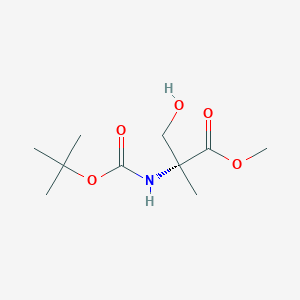
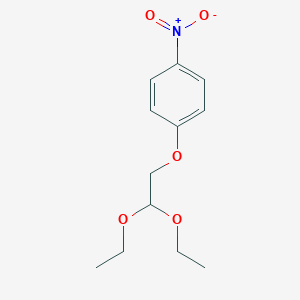
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

